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Compound of Interest

Compound Name:
Methyl 4-hydroxyoxane-4-

carboxylate

Cat. No.: B038299 Get Quote

For researchers and professionals in drug development, the precise structural elucidation of

novel chemical entities is paramount. Methyl 4-hydroxyoxane-4-carboxylate, a substituted

tetrahydropyran, represents a scaffold of interest due to the prevalence of the oxane ring in

numerous bioactive natural products. A thorough understanding of its spectroscopic signature

is essential for its unambiguous identification, purity assessment, and differentiation from

structurally related analogues.

This guide provides an in-depth analysis of the expected spectroscopic characteristics of

Methyl 4-hydroxyoxane-4-carboxylate. Due to the absence of a complete, publicly available

experimental dataset for this specific molecule, we will derive its predicted spectral properties

from fundamental principles and compare them against the known experimental data of a close

structural analogue, Methyl 4-hydroxycyclohexanecarboxylate. This comparative approach not

only helps in postulating the spectral features of the target molecule but also highlights the

subtle yet significant influence of heteroatomic substitution on spectroscopic outcomes.

Molecular Structures Under Comparison
A clear visualization of the molecules is crucial for understanding the origin of their

spectroscopic differences. The key distinction is the presence of an oxygen atom at position 1

of the ring in our target molecule, versus a methylene group in the comparator.
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Target: Methyl 4-hydroxyoxane-4-carboxylate

Comparator: Methyl 4-hydroxycyclohexanecarboxylate
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Caption: Target and Comparator Molecules.

General Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and

analysis are critical. The following sections describe robust, field-proven methodologies for

acquiring high-quality spectroscopic data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most detailed information about the carbon-hydrogen framework

of a molecule. A standard ¹H and ¹³C NMR analysis, often supplemented with a DEPT-135

experiment, is indispensable for structural confirmation.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (or 50-100 mg for

¹³C NMR) into a clean, dry vial.[1]

Dissolution: Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃), which offers good solubility for moderately polar compounds and has a well-defined

residual solvent peak for reference.[2] Ensure the sample is fully dissolved; gentle vortexing

may be applied.
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Filtration & Transfer: To avoid peak broadening caused by particulate matter, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm

NMR tube.[2]

Standard Addition (Optional): For a precise chemical shift reference, a small amount of

Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak

(CHCl₃ at δ 7.26 ppm) is common practice.[2]

Acquisition: Place the sample in the spectrometer. After locking on the deuterium signal and

shimming the magnetic field to homogeneity, acquire the ¹H spectrum. Subsequently, run the

¹³C and DEPT-135 experiments. Standard pulse programs are typically sufficient.

Weigh 10-20 mg Sample

Dissolve in ~0.7 mL CDCl3

Filter into NMR Tube

Place in Spectrometer

Lock & Shim

Acquire 1H, 13C, DEPT-135 Spectra
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Caption: Standard workflow for NMR sample preparation and data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional

groups present in a molecule. The hydroxyl (-OH) and ester carbonyl (C=O) groups of our

target compound will produce strong, characteristic absorption bands.

Step-by-Step Protocol (KBr Pellet Method):

Sample Preparation: Gently grind a small amount (1-2 mg) of the solid sample into a fine

powder using an agate mortar and pestle.

Mixing: Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) powder.

KBr is used because it is transparent to IR radiation in the typical analysis range.[3] Mix

thoroughly with the sample until a homogenous powder is obtained.

Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Apply pressure

(typically several tons) for a few minutes to form a thin, transparent or translucent pellet.

Cloudiness can indicate insufficient grinding or moisture absorption.[4]

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire

the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A

background spectrum of the empty sample compartment should be run first.

Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and offers

structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common

technique for small, volatile molecules.

Step-by-Step Protocol (Direct Infusion ESI as an alternative to EI):

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via a

syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that is
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likely to yield a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed will

correspond to the molecular weight plus a proton or sodium ion.

Fragmentation Analysis (MS/MS): To gain structural information, perform a product ion scan

on the isolated molecular ion. This will induce fragmentation and provide data on the

structural components of the molecule.

Spectroscopic Analysis: Methyl 4-hydroxyoxane-4-
carboxylate (Predicted)
The following data is predicted based on the known effects of the functional groups and the

tetrahydropyran ring system.

¹H NMR (400 MHz, CDCl₃)
The structure possesses a plane of symmetry, simplifying the spectrum. Protons on C2/C6 and

C3/C5 are chemically equivalent.
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~ 3.80 s 3H -OCH₃

Typical chemical

shift for methyl

ester protons.

~ 3.75 m 4H H-2, H-6

Protons alpha to

the ring oxygen

are significantly

deshielded.

Expected to be

complex due to

coupling with H-

3/H-5.

~ 3.50 s (br) 1H -OH

A broad singlet,

exchangeable

with D₂O.

Position is

concentration-

dependent.

~ 1.90 m 4H H-3, H-5

Protons beta to

the ring oxygen

and adjacent to

the quaternary

center.

¹³C NMR (100 MHz, CDCl₃)
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Predicted δ (ppm) DEPT-135 Assignment Rationale

~ 175 No peak C=O

Characteristic shift for

an ester carbonyl

carbon.

~ 70 No peak C-4

Quaternary carbon

attached to two

oxygens (-OH, -

COOR).

~ 65 CH₂ (Down) C-2, C-6

Carbons alpha to the

ring oxygen are

significantly

deshielded compared

to a standard alkane.

~ 53 CH₃ (Up) -OCH₃
Typical shift for a

methyl ester carbon.

~ 35 CH₂ (Down) C-3, C-5

Aliphatic carbons

adjacent to the

quaternary center.

FT-IR Spectroscopy (KBr Pellet)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted ν (cm⁻¹) Intensity Assignment Rationale

~ 3450 Strong, Broad O-H stretch

The broadness is due

to hydrogen bonding

from the tertiary

alcohol.

2960-2850 Medium-Strong C-H stretch

Aliphatic C-H

stretches from the ring

and methyl group.

~ 1735 Strong, Sharp C=O stretch

Characteristic, intense

absorption for a

saturated ester

carbonyl.

~ 1250 & 1100 Strong C-O stretch

Asymmetric and

symmetric stretches

from the ester and

ether linkages.

Mass Spectrometry (EI)
Predicted m/z Interpretation Rationale

160 [M]⁺
Molecular ion. May be weak or

absent.

142 [M - H₂O]⁺
Loss of water from the tertiary

alcohol.

129 [M - OCH₃]⁺
Loss of the methoxy radical

from the ester.

101 [M - COOCH₃]⁺
Alpha-cleavage with loss of the

carbomethoxy group.

87 C₄H₇O₂⁺
Fragmentation involving ring

cleavage.
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Comparative Analysis: Methyl 4-
hydroxycyclohexanecarboxylate (Experimental
Data)
This carbocyclic analogue serves as an excellent baseline, allowing us to isolate the

spectroscopic influence of the ring oxygen in our target molecule.

¹H & ¹³C NMR
While a complete, peer-reviewed dataset is not readily available, commercial suppliers indicate

the availability of data.[5] Based on known spectra of similar compounds, we can confidently

assign the key signals.[2]

Key Expected Differences from Target Molecule:

¹H NMR: The most significant difference will be the chemical shift of the H-2/H-6 protons. In

the cyclohexane ring, these are standard aliphatic protons and would appear much further

upfield, likely in the δ 1.5-2.0 ppm region, as they are no longer deshielded by an adjacent

ether oxygen.

¹³C NMR: Similarly, the C-2/C-6 carbons would resonate at a much higher field (further

upfield) compared to the target molecule, appearing around δ 25-35 ppm instead of ~65

ppm. This dramatic upfield shift is a key diagnostic feature for distinguishing the oxane from

the cyclohexane ring.

FT-IR Spectroscopy
The FT-IR spectrum will be very similar to the predicted spectrum of the target molecule, as the

dominant functional groups (-OH and methyl ester) are identical. Key peaks for the O-H stretch

(~3400 cm⁻¹) and the C=O stretch (~1730 cm⁻¹) will be present. The main difference would be

in the C-O stretching region (~1100-1250 cm⁻¹), where the cyclohexane derivative would lack

the strong C-O-C ether stretch.

Mass Spectrometry (EI)
The NIST Mass Spectrometry Data Center provides experimental data for Methyl 4-

hydroxycyclohexanecarboxylate.[4]
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Table of Key Experimental Fragments:

Experimental m/z Relative Intensity Interpretation

158 ~5% [M]⁺

140 ~15% [M - H₂O]⁺

127 ~20% [M - OCH₃]⁺

99 ~100% [M - COOCH₃]⁺

81 ~75% [C₆H₉]⁺ (Cyclohexenyl cation)

Comparison Insights:

The molecular ion peak is observed at m/z 158, consistent with its molecular formula

(C₈H₁₄O₃).[4] This is 2 mass units lower than the target molecule (C₇H₁₂O₄, MW 160.17),

reflecting the substitution of an oxygen atom for a CH₂ group.

The fragmentation pattern, including the loss of water ([M-18]), methoxy radical ([M-31]), and

the carbomethoxy group ([M-59]), is analogous to the predicted pattern for the target

molecule. This confirms that these fragmentation pathways are driven by the alcohol and

ester groups common to both molecules.

The presence of a strong peak at m/z 81, corresponding to the loss of both water and the

ester group, is characteristic of the cyclohexane ring fragmentation.

Conclusion
This guide outlines the expected spectroscopic characteristics of Methyl 4-hydroxyoxane-4-
carboxylate by leveraging fundamental principles of chemical spectroscopy. The comparative

analysis with its carbocyclic analogue, Methyl 4-hydroxycyclohexanecarboxylate, provides a

powerful framework for identification.

The key differentiating features for Methyl 4-hydroxyoxane-4-carboxylate are:

In ¹H and ¹³C NMR: A significant downfield shift for the protons and carbons at the C-2 and

C-6 positions due to the deshielding effect of the adjacent ring oxygen.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxycyclohexanecarboxylate
https://www.benchchem.com/product/b038299?utm_src=pdf-body
https://www.benchchem.com/product/b038299?utm_src=pdf-body
https://www.benchchem.com/product/b038299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In FT-IR: A strong, characteristic C-O-C ether stretching band in the fingerprint region.

In MS: A molecular ion peak at m/z 160.

By understanding these predicted data points and the underlying reasons for their differences

from known analogues, researchers can approach the synthesis and characterization of this

and related compounds with a higher degree of confidence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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